![molecular formula C15H17N7S B432255 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B432255.png)
6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
WAY-325875 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
WAY-325875 has several scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies to understand its reactivity and interaction with other compounds.
Biology: As a CK1 inhibitor, it is used in studies related to cell cycle regulation and apoptosis.
Medicine: It has potential therapeutic applications in treating diseases related to cell cycle dysregulation, such as cancer.
Industry: It may be used in the development of new pharmaceuticals and chemical products
Wirkmechanismus
WAY-325875 exerts its effects by inhibiting the activity of CK1 (Casein Kinase 1), a protein kinase involved in various cellular processes. By inhibiting CK1, WAY-325875 can alter the phosphorylation state of target proteins, thereby affecting their function and stability. This inhibition can lead to changes in cell cycle progression, apoptosis, and other cellular pathways .
Vergleich Mit ähnlichen Verbindungen
WAY-325875 can be compared with other CK1 inhibitors, such as:
IC261: Another CK1 inhibitor with similar biological effects.
D4476: A selective CK1 inhibitor used in various biological studies.
PF-670462: A CK1 inhibitor with potential therapeutic applications.
WAY-325875 is unique in its specific molecular structure and its particular effects on CK1 activity, which may offer distinct advantages in certain research and therapeutic contexts .
Eigenschaften
Molekularformel |
C15H17N7S |
---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
6-[(1-methylimidazol-2-yl)sulfanylmethyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H17N7S/c1-10-3-5-11(6-4-10)18-14-20-12(19-13(16)21-14)9-23-15-17-7-8-22(15)2/h3-8H,9H2,1-2H3,(H3,16,18,19,20,21) |
InChI-Schlüssel |
QGFBFJBHEFCMAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CN3C |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.